(4-ISOPROPYL-BENZYL)-HYDRAZINE
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Overview
Description
(4-ISOPROPYL-BENZYL)-HYDRAZINE is a chemical compound with the molecular formula C10H18Cl2N2. It is a derivative of hydrazine, characterized by the presence of an isopropylbenzyl group attached to the hydrazine moiety. This compound is known for its applications in organic synthesis and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-ISOPROPYL-BENZYL)-HYDRAZINE typically involves the reaction of 4-isopropylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with efficient stirring and temperature control systems.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrazine derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
(4-ISOPROPYL-BENZYL)-HYDRAZINE has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-ISOPROPYL-BENZYL)-HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects.
Comparison with Similar Compounds
Hydrazine: The parent compound, known for its strong reducing properties and use in rocket fuels.
Phenylhydrazine: A derivative with a phenyl group, used in the synthesis of pharmaceuticals and dyes.
Benzylhydrazine: Similar to (4-ISOPROPYL-BENZYL)-HYDRAZINE but with a benzyl group instead of an isopropylbenzyl group.
Uniqueness: this compound is unique due to the presence of the isopropylbenzyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-propan-2-ylphenyl)methylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNHHNNZIWSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199822 |
Source
|
Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51860-03-8 |
Source
|
Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051860038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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